molecular formula C21H25NO4 B12712233 DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- CAS No. 85975-28-6

DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)-

Cat. No.: B12712233
CAS No.: 85975-28-6
M. Wt: 355.4 g/mol
InChI Key: GUFCNFQKKPMNMS-IBGZPJMESA-N
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Description

DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- is a synthetic compound with a complex molecular structureThe compound is characterized by its molecular formula C21H25NO4 and a molecular weight of 391.895 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- involves multiple steps, including the formation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using asymmetric hydrogenation techniques. This method is efficient and scalable, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive amination produces substituted aromatic compounds, while oxidation reactions yield corresponding oxides .

Scientific Research Applications

DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of DL-Phenylalanine, N-(3-oxo-3-(4-propoxyphenyl)propyl)- involves its interaction with specific molecular targets and pathways. It is known to be involved in the sodium-independent, high-affinity transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . This transport is associated with the SLC3A2/4F2hc complex, which plays a crucial role in cellular amino acid uptake and metabolism.

Properties

CAS No.

85975-28-6

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-2-[[3-oxo-3-(4-propoxyphenyl)propyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H25NO4/c1-2-14-26-18-10-8-17(9-11-18)20(23)12-13-22-19(21(24)25)15-16-6-4-3-5-7-16/h3-11,19,22H,2,12-15H2,1H3,(H,24,25)/t19-/m0/s1

InChI Key

GUFCNFQKKPMNMS-IBGZPJMESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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